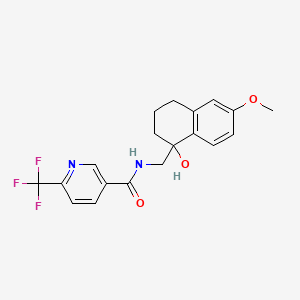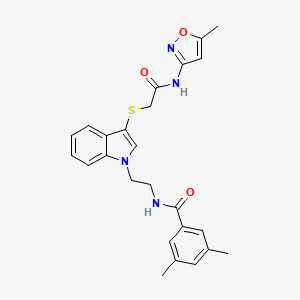
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one, commonly known as CPP, is a synthetic compound that belongs to the family of cathinones, which are psychoactive substances. CPP is a popular research chemical that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, CPP has been shown to act as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. This property makes CPP a potential candidate for the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, CPP has been studied for its potential use as a pharmacological tool to study the dopamine system. CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. This property makes CPP a useful tool to study the role of dopamine in behavior and cognition.
In medicinal chemistry, CPP has been studied for its potential use as a lead compound to develop new drugs that target the dopamine system. CPP has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter.
作用機序
CPP acts as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, CPP can increase the levels of dopamine in the synaptic cleft, which can lead to increased activation of dopamine receptors.
Biochemical and Physiological Effects
CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. CPP has also been shown to increase locomotor activity, which is a measure of motor function. These effects are consistent with the known effects of dopamine on behavior and cognition.
実験室実験の利点と制限
CPP has several advantages for lab experiments. It has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter. CPP is also a useful tool to study the role of dopamine in behavior and cognition. However, CPP has some limitations as well. It is a psychoactive substance that can induce hyperactivity and stereotypy in rodents, which can confound the interpretation of behavioral experiments.
将来の方向性
There are several future directions for the study of CPP. One direction is the development of new drugs that target the dopamine transporter based on the chemical structure of CPP. Another direction is the use of CPP as a pharmacological tool to study the role of dopamine in behavior and cognition. Finally, the study of the biochemical and physiological effects of CPP can lead to a better understanding of the dopamine system and its role in health and disease.
合成法
CPP can be synthesized by reacting 4-cyclopropylpiperidin-1-amine with 3,4-dimethylphenylacetone in the presence of a reducing agent such as sodium borohydride. This method was first reported in 2011 by the research group of David E. Nichols, who is a renowned chemist and pharmacologist.
特性
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14-3-4-16(13-15(14)2)5-8-19(21)20-11-9-18(10-12-20)17-6-7-17/h3-4,13,17-18H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLAKNJARANAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
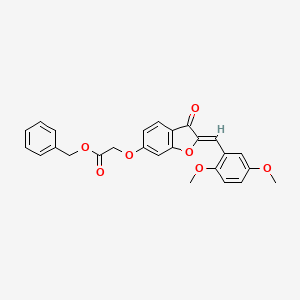
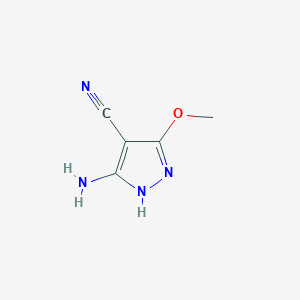
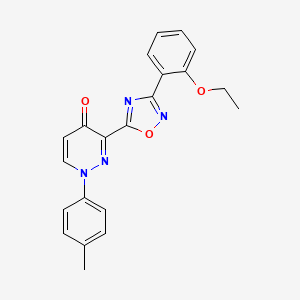
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
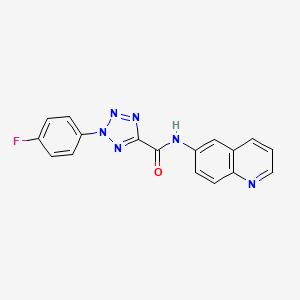

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

